molecular formula C20H28N4O8 B3246239 Fumaryl diketopiperazine CAS No. 176738-91-3

Fumaryl diketopiperazine

Cat. No.: B3246239
CAS No.: 176738-91-3
M. Wt: 452.5 g/mol
InChI Key: BBNKIRVUCQNAQR-FETIZUMASA-N
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Description

Fumaryl diketopiperazine is a cyclic dimer of two peptide-bonded amino acid molecules. It is primarily used as an excipient in drug delivery systems, particularly for pulmonary delivery. The compound is known for its ability to self-assemble into microparticles, which can encapsulate drugs and facilitate their delivery to the lungs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fumaryl diketopiperazine is synthesized through a pH-induced crystallization process. The nanocrystals formed during this process self-assemble into spherical microparticles. This method is particularly useful for creating inhalable drug formulations .

Industrial Production Methods

In industrial settings, this compound is produced using spray drying techniques. This method involves dissolving the compound in an appropriate solvent and then rapidly drying it to form microparticles. The resulting particles are then used in various drug delivery systems .

Chemical Reactions Analysis

Types of Reactions

Fumaryl diketopiperazine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce diketopiperazine derivatives with additional oxygen atoms, while reduction reactions may yield simpler diketopiperazine compounds .

Scientific Research Applications

Fumaryl diketopiperazine has a wide range of scientific research applications:

Mechanism of Action

Fumaryl diketopiperazine exerts its effects by rapidly dissolving in the lung lining fluid, permitting a rapid drug release and providing a fast onset of action. The compound is also rapidly cleared from the lung and excreted in urine, contributing to the safety profile of the drug delivery system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its ability to self-assemble into microparticles, making it particularly useful for pulmonary drug delivery. Its rapid dissolution and clearance from the lungs also set it apart from other similar compounds .

Properties

IUPAC Name

(E)-4-[4-[(2S,5S)-5-[4-[[(E)-3-carboxyprop-2-enoyl]amino]butyl]-3,6-dioxopiperazin-2-yl]butylamino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O8/c25-15(7-9-17(27)28)21-11-3-1-5-13-19(31)24-14(20(32)23-13)6-2-4-12-22-16(26)8-10-18(29)30/h7-10,13-14H,1-6,11-12H2,(H,21,25)(H,22,26)(H,23,32)(H,24,31)(H,27,28)(H,29,30)/b9-7+,10-8+/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNKIRVUCQNAQR-FETIZUMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)C=CC(=O)O)CC1C(=O)NC(C(=O)N1)CCCCNC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H]1NC(=O)[C@@H](NC1=O)CCCCNC(=O)/C=C/C(=O)O)CCNC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170185
Record name Fumaryl diketopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176738-91-3
Record name Fumaryl diketopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176738913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fumaryl diketopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUMARYL DIKETOPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB09609XSL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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